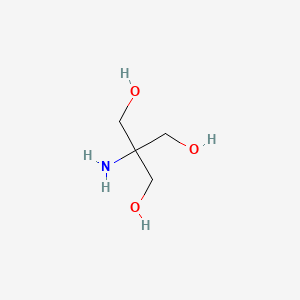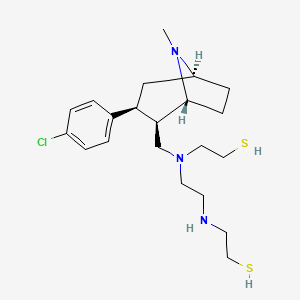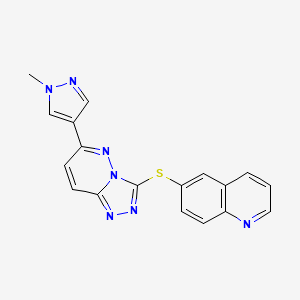
Sgx-523
Übersicht
Beschreibung
SGX-523 is an exquisitely selective, ATP-competitive inhibitor of the MET receptor tyrosine kinase with antitumor activity in vivo . It has been linked to kidney, gastric, and lung cancers . SGX-523 potently inhibited MET with an IC 50 of 4 nmol/L and is >1,000-fold selective versus other protein kinases .
Molecular Structure Analysis
SGX-523 has a molecular formula of C18H13N7S and a molecular weight of 359.41 . Crystallographic study revealed that SGX-523 stabilizes MET in a unique inactive conformation that is inaccessible to other protein kinases .Chemical Reactions Analysis
SGX-523 is metabolized by aldehyde oxidase (AO) to generate a quinolinone derivative, resulting in species-specific renal toxicity due to the crystallization of the quinolinone metabolite .Physical And Chemical Properties Analysis
SGX-523 has a molecular formula of C18H13N7S and a molecular weight of 359.41 . More specific physical and chemical properties are not available in the retrieved resources.Wissenschaftliche Forschungsanwendungen
Specific Scientific Field
The specific scientific field of this application is Cancer Research , particularly in the study of Glioblastoma, Lung, and Gastric Cancer .
Summary of the Application
SGX-523 is a potent and selective c-MET kinase inhibitor . It has been used in research to study its effects on various types of cancer, including glioblastoma, lung, and gastric cancer . The MET receptor tyrosine kinase has emerged as an important target for the development of novel cancer therapeutics .
Methods of Application or Experimental Procedures
SGX-523 is an ATP-competitive inhibitor of the MET receptor tyrosine kinase . It inhibits MET-mediated signaling, cell proliferation, and cell migration at nanomolar concentrations . In vivo, SGX-523 inhibition of MET was associated with the dose-dependent inhibition of growth of tumor xenografts derived from human glioblastoma and lung and gastric cancers .
Results or Outcomes
SGX-523 has shown potent anti-tumor activity when dosed orally in a human gastric cancer xenograft model with no overt toxicity . It has been found to inhibit growth, and in some cases cause regression, of various tumor xenografts in mice . Furthermore, SGX-523 potently inhibits the growth of human glioblastoma xenografts in mice .
Application 2: Inhibition of MEK, MAPK, AKT in Brain Cancer Cell Lines
Specific Scientific Field
This application falls under the field of Neuro-Oncology , specifically in the study of Brain Cancer .
Summary of the Application
SGX-523 has been shown to inhibit the phosphorylation of MEK, MAPK, AKT in brain cancer cell lines including U87, U373, DAOY, as well as glioma stem cells 1228 .
Methods of Application or Experimental Procedures
The inhibition of MEK in brain cancer cells and stem cells led to cell proliferation, G1/S cell cycle progression, cell migration, and cell invasion .
Application 3: Inhibition of MET Receptor Tyrosine Kinase
Specific Scientific Field
This application is in the field of Molecular Cancer Therapeutics .
Summary of the Application
SGX-523 is an exquisitely selective, ATP-competitive inhibitor of the MET receptor tyrosine kinase . It has antitumor activity in vivo .
Methods of Application or Experimental Procedures
SGX-523 potently inhibited MET with an IC50 of 4 nmol/L and is >1,000-fold selective versus the >200-fold selectivity of other protein kinases tested in biochemical assays . It inhibited MET-mediated signaling, cell proliferation, and cell migration at nanomolar concentrations .
Results or Outcomes
SGX-523 inhibition of MET in vivo was associated with the dose-dependent inhibition of growth of tumor xenografts derived from human glioblastoma and lung and gastric cancers . It confirmed the dependence of these tumors on MET catalytic activity .
Application 4: Inhibition of HGF Receptor Tyrosine Kinase (MET) in Glioblastoma Tumors
Specific Scientific Field
This application is in the field of Cancer Research , specifically in the study of Glioblastoma Tumors .
Summary of the Application
SGX-523 is a potent and selective inhibitor of the HGF receptor tyrosine kinase (MET). It has been shown to inhibit the growth of human glioblastoma tumors in a mouse model .
Methods of Application or Experimental Procedures
SGX-523 is orally bioavailable with good pharmacokinetic properties. It demonstrated potent anti-tumor activity when dosed orally in a human gastric cancer xenograft model .
Results or Outcomes
SGX-523 was able to inhibit growth, and in some cases cause regression, of various tumor xenografts in mice. It potently inhibits the growth of human glioblastoma xenografts in mice .
Application 5: Inhibition of MET Catalytic Activity
Specific Scientific Field
This application is in the field of Molecular Cancer Therapeutics .
Summary of the Application
SGX-523 is an exquisitely selective, ATP-competitive inhibitor of the MET receptor tyrosine kinase with antitumor activity in vivo .
Methods of Application or Experimental Procedures
SGX-523 potently inhibited MET with an IC50 of 4 nmol/L and is >1,000-fold selective versus the >200-fold selectivity of other protein kinases tested in biochemical assays .
Results or Outcomes
SGX-523 inhibition of MET in vivo was associated with the dose-dependent inhibition of growth of tumor xenografts derived from human glioblastoma and lung and gastric cancers .
Safety And Hazards
Eigenschaften
IUPAC Name |
6-[[6-(1-methylpyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N7S/c1-24-11-13(10-20-24)16-6-7-17-21-22-18(25(17)23-16)26-14-4-5-15-12(9-14)3-2-8-19-15/h2-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCZUAADEACICHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NN3C(=NN=C3SC4=CC5=C(C=C4)N=CC=C5)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70647300 | |
| Record name | 6-{[6-(1-Methyl-1H-pyrazol-4-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70647300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
SGX523 is selective inhibitor of the receptor tyrosine kinase MET. MET is implicated in development and progression of cancer. SGX523 ihibits MET autophosphorylation and signalling, as well as activates cysteine-aspartic acid protease 3 (caspase 3), an enzyme which is part of the apoptosis signalling cascade. | |
| Record name | SGX-523 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06314 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Sgx-523 | |
CAS RN |
1022150-57-7 | |
| Record name | 6-[[6-(1-Methyl-1H-pyrazol-4-yl)-1,2,4-triazolo[4,3-b]pyridazin-3-yl]thio]quinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1022150-57-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | SGX-523 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1022150577 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SGX-523 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06314 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 6-{[6-(1-Methyl-1H-pyrazol-4-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70647300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SGX-523 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WH8SQN09KJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

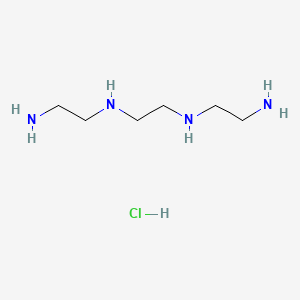
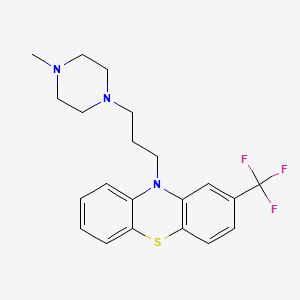
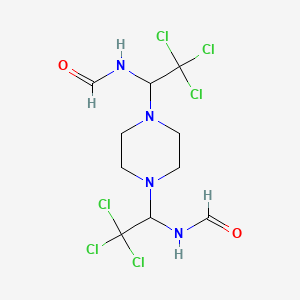
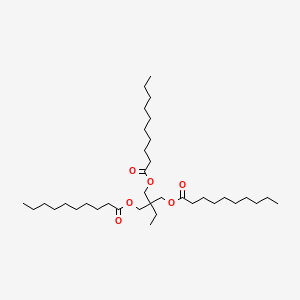
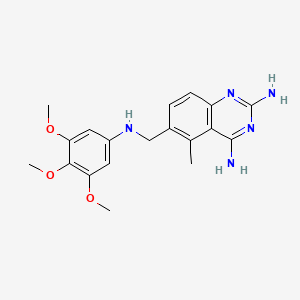
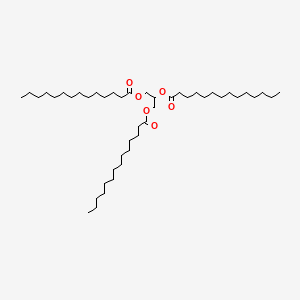
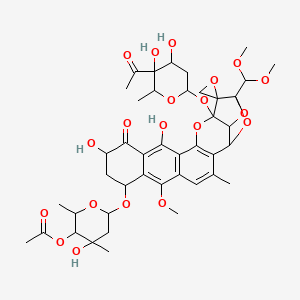
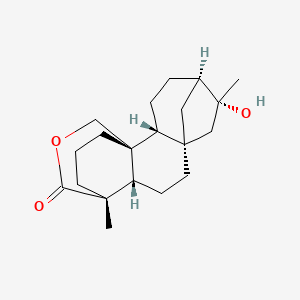
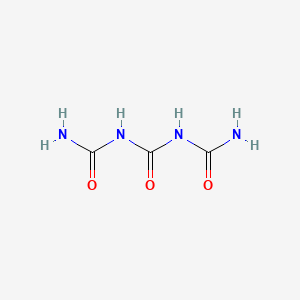
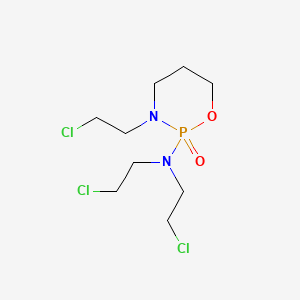
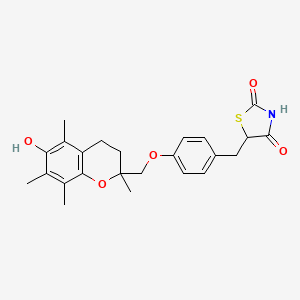
![Benzoic acid, 2-hydroxy-, 2-[bis(2-hydroxyethyl)amino]ethyl ester](/img/structure/B1681590.png)
